(Z)-Akuammidine: A Comprehensive Technical Guide
(Z)-Akuammidine: A Comprehensive Technical Guide
A Technical Whitepaper on the Discovery, Natural Sources, and Biological Activity of (Z)-Akuammidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-Akuammidine is a monoterpene indole (B1671886) alkaloid that has garnered significant interest within the scientific community due to its unique structural framework and potential pharmacological applications. Primarily isolated from the seeds of the West African tree Picralima nitida, this compound has been the subject of research exploring its analgesic and other biological activities. This document provides an in-depth technical overview of the discovery, natural sources, isolation, and known biological interactions of (Z)-Akuammidine, with a focus on its activity at opioid receptors. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a comprehensive resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Structural Elucidation
The broader class of akuammiline (B1256633) alkaloids, to which (Z)-Akuammidine belongs, has been known to science for over a century, with the first member, echitamine, being isolated in 1875.[1] However, the specific discovery and characterization of (Z)-Akuammidine are more recent. It is primarily recognized as a constituent of Picralima nitida (family Apocynaceae), a plant with a history of use in traditional African medicine for treating pain and fever.[2][3] Its structure was elucidated through modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).[4]
The structural characterization of (Z)-Akuammidine has been confirmed through 1H and 13C NMR spectroscopy.[4] The complex, caged-like structure is a defining feature of the akuammiline alkaloids.[1]
Natural Sources and Abundance
(Z)-Akuammidine is found in several plant species, with the seeds of Picralima nitida being the most prominent and commercially utilized source.[2] It has also been isolated from Aspidosperma quebracho-blanco.[5] While its presence in other related species is likely, detailed quantitative analyses across a wide range of flora are not extensively documented.
Table 1: Natural Sources of (Z)-Akuammidine
| Plant Species | Part of Plant | Geographical Distribution |
| Picralima nitida (Akuamma) | Seeds | West and Central Africa |
| Aspidosperma quebracho-blanco | Bark | South America |
Experimental Protocols
Isolation of (Z)-Akuammidine from Picralima nitida Seeds
A detailed protocol for the isolation of six akuamma alkaloids, including (Z)-Akuammidine, has been developed using pH-zone-refining countercurrent chromatography.[2][6][7][8] This method allows for the separation and purification of these structurally similar compounds in significant quantities.
Workflow for the Isolation of Akuamma Alkaloids
Key Steps in the Isolation Protocol:
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Extraction: Powdered seeds of Picralima nitida are subjected to maceration with a methanolic hydrochloric acid solution.[6]
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Filtration and Concentration: The resulting mixture is filtered, and the filtrate is evaporated to dryness under reduced pressure.[6]
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Acid-Base Partitioning: The crude extract is then dissolved in aqueous hydrochloric acid and washed with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities. The aqueous layer is then basified and extracted with a moderately polar organic solvent such as dichloromethane (B109758) to isolate the alkaloids.[6]
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pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC): This is a critical step for separating the complex mixture of alkaloids. The technique relies on the differential partitioning of the alkaloids between two immiscible liquid phases based on their pKa values.[2]
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Fraction Collection and Analysis: Fractions are collected and analyzed by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing (Z)-Akuammidine.
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Final Purification: If necessary, fractions containing (Z)-Akuammidine can be further purified using flash chromatography on silica (B1680970) gel.[6]
Structural Elucidation
The definitive structure of (Z)-Akuammidine is determined using a combination of spectroscopic methods:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to establish the connectivity of atoms and the stereochemistry of the molecule.[4]
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular formula.
Biological Activity and Signaling Pathways
The primary pharmacological interest in (Z)-Akuammidine lies in its interaction with opioid receptors.[9][10] It has been shown to be an agonist at these receptors, which is consistent with the traditional use of Picralima nitida as an analgesic.[3]
Opioid Receptor Binding Affinity
(Z)-Akuammidine exhibits a preference for the μ-opioid receptor (MOR), with lower affinities for the δ-opioid receptor (DOR) and κ-opioid receptor (KOR).[9][10]
Table 2: Opioid Receptor Binding Affinities of (Z)-Akuammidine
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| μ-opioid receptor (MOR) | 0.6 μM | [10] |
| δ-opioid receptor (DOR) | 2.4 μM | [10] |
| κ-opioid receptor (KOR) | 8.6 μM | [10] |
μ-Opioid Receptor Signaling Pathway
As an agonist at the μ-opioid receptor, (Z)-Akuammidine is expected to initiate a signaling cascade similar to that of other MOR agonists. This typically involves the inhibition of adenylyl cyclase and the modulation of ion channel activity.
Description of the Signaling Pathway:
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(Z)-Akuammidine Binding: (Z)-Akuammidine binds to and activates the μ-opioid receptor, a G-protein coupled receptor (GPCR), on the cell surface.
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G-Protein Activation: Receptor activation leads to the activation of an associated inhibitory G-protein (Gi/o).
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Downstream Effects: The activated G-protein has two primary effects:
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Inhibition of Adenylyl Cyclase: This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).
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Modulation of Ion Channels: This can include the opening of potassium channels (leading to hyperpolarization) and the closing of calcium channels (reducing neurotransmitter release).
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Cellular Response: The culmination of these signaling events is a reduction in neuronal excitability, which is believed to underlie the analgesic effects of μ-opioid receptor agonists.
Interaction with Adrenergic and Serotonergic Systems
While the primary focus of research has been on the opioid system, some evidence suggests that (Z)-Akuammidine and related alkaloids may also interact with adrenergic and serotonergic receptors.[11] However, detailed studies characterizing the nature of these interactions and the specific receptor subtypes involved are limited. One study on derivatives of the related alkaloid akuammicine (B1666747) indicated weak affinity for these receptor systems.[11] Further research is required to fully elucidate the pharmacological profile of (Z)-Akuammidine at these targets.
Potential Therapeutic Applications
The demonstrated activity of (Z)-Akuammidine at opioid receptors makes it a compound of interest for the development of new analgesic agents.[4][12] Its natural origin and unique chemical scaffold may offer advantages in terms of developing drugs with novel pharmacological properties or improved side-effect profiles compared to traditional opioids. Additionally, preliminary investigations into its antineoplastic effects suggest that its therapeutic potential may extend beyond pain management.[4] However, it is important to note that the in vivo efficacy for analgesia has been shown to be limited in some animal models.[12]
Conclusion
(Z)-Akuammidine is a fascinating natural product with a well-defined interaction with the opioid system, particularly the μ-opioid receptor. Its primary natural source, Picralima nitida, has a long history of traditional medicinal use that is now being substantiated by modern pharmacological research. The development of efficient isolation protocols has made this compound more accessible for in-depth study. While its potential as a lead compound for the development of new analgesics is clear, further research is needed to fully understand its in vivo efficacy, safety profile, and its interactions with other neurotransmitter systems. The information compiled in this technical guide provides a solid foundation for researchers and drug development professionals to build upon in their future investigations of (Z)-Akuammidine and its therapeutic potential.
References
- 1. The Akuammiline Alkaloids; Origin and Synthesis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Isolation of rhazidine and akuammidine from Aspidosperma quebracho blanco. The structure of rhazidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection - Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - Journal of Natural Products - Figshare [figshare.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Potent Kappa Opioid Receptor Agonists Derived from Akuammicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
